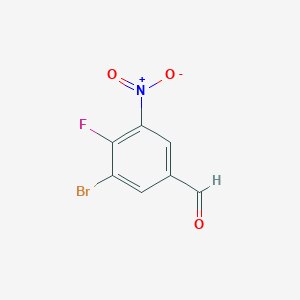

3-Bromo-4-fluoro-5-nitrobenzaldehyde

Description

Contextual Significance within Substituted Aromatic Aldehydes

Substituted aromatic aldehydes are a cornerstone of organic synthesis, serving as pivotal intermediates in the creation of a vast array of more complex structures. wisdomlib.org These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. fiveable.menih.gov The aldehyde functional group is a versatile handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and oxidations. fiveable.me The nature and position of the substituents on the aromatic ring profoundly influence the reactivity of the aldehyde group and the ring itself, allowing for fine-tuning of the molecule's properties. fiveable.me In the case of 3-Bromo-4-fluoro-5-nitrobenzaldehyde, the presence of three distinct substituents—bromo, fluoro, and nitro—each with its own electronic and steric effects, suggests a high degree of functionalization potential and the ability to participate in a wide range of chemical reactions.

Overview of Halogenated Nitrobenzaldehydes in Chemical Synthesis

Halogenated nitrobenzaldehydes are a particularly valuable subclass of substituted aromatic aldehydes. The combination of a halogen atom and a nitro group on the benzaldehyde (B42025) ring creates a molecule with multiple reactive sites. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly for halogens positioned ortho or para to the nitro group. Halogen atoms themselves are excellent leaving groups in various cross-coupling reactions, providing a gateway to the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized. This multi-faceted reactivity makes halogenated nitrobenzaldehydes powerful building blocks in the synthesis of complex organic molecules, including those with significant biological activity. myskinrecipes.comresearchgate.net For instance, they are used in the preparation of pharmaceuticals, dyes, and fluorescent probes. myskinrecipes.com

Current Research Gaps and Future Directions in this compound Studies

The specific substitution pattern of this compound presents a unique chemical puzzle. A primary research gap is the development of an efficient and selective synthesis for this compound. The arrangement of the bromo, fluoro, and nitro groups requires careful consideration of directing effects in electrophilic aromatic substitution reactions or the use of pre-functionalized starting materials.

Future research will likely focus on several key areas:

Synthetic Methodologies: The development of a robust and scalable synthesis of this compound is the first critical step. This could involve the selective halogenation and nitration of a suitable benzaldehyde precursor.

Reactivity Studies: A thorough investigation of the compound's reactivity is needed. This would include exploring the differential reactivity of the bromine and fluorine atoms in nucleophilic aromatic substitution and cross-coupling reactions, as well as the influence of the substituents on the reactivity of the aldehyde group.

Application in Synthesis: Once its synthesis and reactivity are understood, this compound could be employed as a key intermediate in the synthesis of novel heterocyclic compounds, potential pharmaceutical candidates, and advanced materials. The unique combination of functional groups could allow for sequential and site-selective modifications, leading to the rapid construction of molecular complexity.

Physicochemical Properties of Related Compounds

To provide a comparative context for the potential properties of this compound, the following table summarizes the known physicochemical properties of structurally related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Bromo-5-nitrobenzaldehyde | 355134-13-3 | C₇H₄BrNO₃ | 230.02 | 101-106 | Not available |

| 3-Bromo-4-fluorobenzaldehyde (B1265969) | 77771-02-9 | C₇H₄BrFO | 203.01 | 31-33 | 138-139 (at 2.5 mmHg) |

| 5-Fluoro-2-nitrobenzaldehyde | 395-81-3 | C₇H₄FNO₃ | 169.11 | Not available (solid) | Not available |

| 2-Fluoro-5-nitrobenzaldehyde | 27996-87-8 | C₇H₄FNO₃ | 169.11 | 57-60 | Not available |

Synthetic Approaches to Related Halogenated Benzaldehydes

The synthesis of halogenated benzaldehydes can be achieved through various methods, depending on the desired substitution pattern. Below are examples of synthetic routes for compounds related to this compound.

| Starting Material | Reagents | Product |

| 4-fluorobenzaldehyde (B137897) | Bromine, Aluminum trichloride (B1173362), Dichloromethane (B109758) | 3-Bromo-4-fluorobenzaldehyde |

| 3-nitrobenzaldehyde (B41214) | N-bromosuccinimide, Sulfuric acid | 3-Bromo-5-nitrobenzaldehyde |

| 5-fluoro-2-nitrobenzyl alcohol | Pyridinium (B92312) dichromate, Dichloromethane | 5-Fluoro-2-nitrobenzaldehyde |

| 2-fluorobenzaldehyde (B47322) | Nitric acid, Acetic acid, Ammonium (B1175870) nitrate | 2-Fluoro-5-nitrobenzaldehyde |

One common method for the synthesis of 3-Bromo-4-fluorobenzaldehyde involves the bromination of 4-fluorobenzaldehyde. chemicalbook.com In a typical procedure, 4-fluorobenzaldehyde is treated with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride in a chlorinated solvent. Another approach utilizes oleum, iodine, and zinc bromide to facilitate the bromination. chemicalbook.com

The synthesis of 3-Bromo-5-nitrobenzaldehyde can be achieved by the direct bromination of 3-nitrobenzaldehyde using N-bromosuccinimide in concentrated sulfuric acid. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3BrFNO3 |

|---|---|

Molecular Weight |

248.01 g/mol |

IUPAC Name |

3-bromo-4-fluoro-5-nitrobenzaldehyde |

InChI |

InChI=1S/C7H3BrFNO3/c8-5-1-4(3-11)2-6(7(5)9)10(12)13/h1-3H |

InChI Key |

RMGZODMJUKZJNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)C=O |

Origin of Product |

United States |

Strategic Methodologies for the Chemical Synthesis of 3 Bromo 4 Fluoro 5 Nitrobenzaldehyde

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 3-Bromo-4-fluoro-5-nitrobenzaldehyde, the primary disconnections involve the carbon-halogen (C-Br, C-F) and carbon-nitrogen (C-NO2) bonds, which are typically formed through electrophilic aromatic substitution or, in the case of the C-F bond, potentially through nucleophilic aromatic substitution.

The key challenge lies in the order of substituent introduction. The directing effects of the groups present on the ring at each step will determine the position of the next incoming substituent. The aldehyde (-CHO) and nitro (-NO2) groups are meta-directing and strongly deactivating. The fluorine (-F) and bromine (-Br) atoms are ortho-, para-directing and deactivating.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Nitration as the final key step. This pathway begins with a bromofluorobenzaldehyde precursor. The disconnection of the C-NO2 bond leads to 3-bromo-4-fluorobenzaldehyde (B1265969). This is a highly logical approach as the existing substituents can direct the incoming nitro group to the desired position.

Pathway B: Bromination as the final key step. This pathway involves the disconnection of the C-Br bond, leading to 4-fluoro-5-nitrobenzaldehyde as the immediate precursor. The feasibility of this step depends on the directing influence of the fluoro, nitro, and aldehyde groups.

A third, less common pathway could involve the introduction of the fluorine atom via a nucleophilic aromatic substitution (SNAr) reaction at a late stage.

Precursor Identification and Sourcing

3-Bromo-4-fluorobenzaldehyde: This is the key precursor for the most direct synthetic route involving late-stage nitration. It is a known compound and can be synthesized through various methods, including the direct bromination of 4-fluorobenzaldehyde (B137897). google.comgoogle.com Patents describe processes using catalysts like zinc bromide or catalyst-free methods involving sodium hypochlorite (B82951) and sodium bromide. google.comgoogle.compatsnap.com It is also available commercially from various suppliers.

4-Fluoro-3-nitrobenzaldehyde: This compound would be the precursor for a route where bromination is the final step. Its synthesis is known and can be achieved by the nitration of 4-fluorobenzaldehyde.

4-Fluoro-5-nitrobenzaldehyde: While a conceivable precursor for a bromination-based route, its synthesis is less direct than the other precursors.

Below is a table summarizing the key precursors.

Table 1: Key Precursors for this compound Synthesis| Compound Name | Molecular Formula | CAS Number | Role in Synthesis |

|---|---|---|---|

| 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | 77771-02-9 | Starting material for regioselective nitration. nih.gov |

| 4-Fluorobenzaldehyde | C7H5FO | 459-57-4 | Starting material for the synthesis of 3-bromo-4-fluorobenzaldehyde. google.compatsnap.com |

Established Synthetic Pathways for this compound and Related Analogs

The synthesis of this compound is primarily achieved through electrophilic aromatic substitution on a suitably substituted benzene (B151609) ring.

Electrophilic aromatic substitution is the most common method for introducing nitro and bromo groups onto an aromatic ring. The success of the synthesis hinges on the regiochemical control exerted by the substituents already present on the precursor molecule.

This synthetic strategy would involve the bromination of a fluoronitrobenzaldehyde. Starting with 4-fluoro-3-nitrobenzaldehyde, for instance, requires the introduction of a bromine atom. The existing substituents would direct the incoming electrophile (Br+). The aldehyde and nitro groups are meta-directing, while the fluorine is ortho-, para-directing. Predicting the outcome of this reaction can be complex due to competing directing effects. The strongly deactivating nature of the nitro and aldehyde groups makes the aromatic ring less reactive towards electrophilic substitution, often requiring harsh reaction conditions.

A more established and regiochemically controlled method is the nitration of 3-bromo-4-fluorobenzaldehyde. rsc.org In this precursor, the aldehyde group directs the incoming nitronium ion (NO2+) to its meta positions (C3 and C5). The fluorine atom, located at C4, directs ortho- and para- (C3 and C5). The bromine atom at C3 also directs ortho- and para- (C2 and C5).

All three substituents direct the incoming nitro group towards the C5 position. This convergence of directing effects leads to a highly regioselective reaction, yielding the desired this compound product. A study on the elaboration of tetra-orthogonally-substituted aromatic scaffolds demonstrated that the nitration of 3-bromo-4-fluorobenzaldehyde proceeds with high regioselectivity using a mixture of nitric acid and sulfuric acid at 0 °C. rsc.org

Table 2: Research Findings on Regioselective Nitration

| Precursor | Reagents | Temperature | Product | Key Finding | Source |

|---|

Nucleophilic aromatic substitution (SNAr) provides an alternative strategy, particularly for introducing a fluorine atom. This reaction requires a leaving group (such as Cl, Br, or even NO2) on the aromatic ring and the presence of strong electron-withdrawing groups (like -NO2 and -CHO) positioned ortho or para to the leaving group. nih.gov These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

For the synthesis of this compound, an SNAr approach could theoretically start with a precursor like 3-bromo-4-chloro-5-nitrobenzaldehyde. The reaction with a fluoride (B91410) source, such as potassium fluoride or cesium fluoride, in a polar aprotic solvent could replace the chlorine atom with fluorine. google.com The nitro group at the meta-position and the aldehyde group at the para-position relative to the chlorine leaving group would provide the necessary activation for the substitution to occur. While plausible, this pathway's efficiency depends on the availability of the highly substituted starting material. The synthesis of related fluoro-nitro-aromatic compounds via SNAr has been well-documented, supporting the chemical principles of this approach. beilstein-journals.orgbeilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction

Chloro- to Fluoro-Substitution

A patented process describes the preparation of various fluoro-nitro-benzaldehydes by reacting the corresponding chloro-nitro-benzaldehydes with an alkali metal fluoride in a polar aprotic solvent. google.com In the context of this compound, this would involve the reaction of 3-bromo-4-chloro-5-nitrobenzaldehyde with an alkali metal fluoride, such as potassium fluoride (KF).

The reaction is typically carried out at temperatures ranging from 50°C to 250°C. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane (B150427) being preferred as they effectively solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion. google.com The presence of the nitro group at the meta position relative to the chlorine atom provides the necessary electronic activation for the nucleophilic substitution to occur. This method is advantageous as it can be performed without side-reactions involving the aldehyde group, which might be expected under the influence of a basic reagent like potassium fluoride. google.com

The following table summarizes the typical reagents and conditions for this type of halogen exchange reaction:

| Reactant | Reagent | Solvent | Temperature | Product |

| 3-Bromo-4-chloro-5-nitrobenzaldehyde | Potassium Fluoride (KF) | Dimethylformamide (DMF) or Sulfolane | 50-250°C | This compound |

Oxidation of Methyl-Substituted Aromatic Precursors to Aldehydes

The oxidation of a methyl group on an aromatic ring to an aldehyde is a fundamental transformation in organic synthesis. For the preparation of this compound, the corresponding methyl-substituted precursor, 3-bromo-4-fluoro-5-nitrotoluene (B2845948), can be oxidized. The presence of a deactivating nitro group on the aromatic ring can make the oxidation of the methyl group more challenging compared to simple toluene (B28343) derivatives. However, the deactivation of the ring by the nitro group can also prevent unwanted side reactions such as ring oxidation, potentially leading to a cleaner conversion to the desired aldehyde. doubtnut.com

Various catalytic systems have been developed for the selective oxidation of substituted toluenes. For instance, the oxidation of 2-nitrotoluene (B74249) has been achieved using a catalytic amount of manganese sulfate (B86663) with oxygen in the presence of potassium hydroxide. epa.gov Another approach involves the use of biomimetic catalysts, such as metalloporphyrins, for the dioxygen oxidation of nitrotoluenes. researchgate.netresearchgate.net These methods often offer greener alternatives to traditional stoichiometric oxidants. A continuous selective aerobic oxidation of toluene derivatives to aromatic aldehydes has also been demonstrated using a Co/Mn/Br catalytic system in a microchannel reactor, which can be particularly effective for compounds like p-nitrotoluene. rsc.org

The general scheme for this synthetic approach is presented below:

| Precursor | General Oxidizing System | Product |

| 3-Bromo-4-fluoro-5-nitrotoluene | Catalytic system (e.g., Co/Mn/Br) with an oxidant (e.g., O₂) | This compound |

Multi-Step Synthesis from Readily Available Aromatic Starting Materials

The synthesis of a polysubstituted benzene derivative like this compound from simple, readily available aromatic starting materials necessitates a multi-step approach where the order of introduction of the substituents is critical. orientjchem.org The directing effects of the substituents already present on the ring dictate the position of the incoming groups in electrophilic aromatic substitution reactions.

A plausible synthetic route could commence with 4-fluorotoluene (B1294773). The methyl group is an ortho-, para-director. To achieve the desired 3,4,5-substitution pattern, the following sequence can be envisioned:

Bromination of 4-fluorotoluene: The first step would be the bromination of 4-fluorotoluene. The methyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The bromination is expected to occur at the positions ortho to the methyl group. A process for the bromination of 4-fluorotoluene in glacial acetic acid with iodine and iron as catalysts has been shown to produce a mixture of 2-bromo-4-fluorotoluene (B74383) and 3-bromo-4-fluorotoluene. google.com

Nitration of 3-bromo-4-fluorotoluene: The next step would be the nitration of the resulting 3-bromo-4-fluorotoluene. In this molecule, the directing effects of the methyl, fluoro, and bromo groups need to be considered. The nitration would likely be directed to the position ortho to the methyl group and meta to the bromine, yielding 3-bromo-4-fluoro-5-nitrotoluene.

Oxidation of the methyl group: The final step is the oxidation of the methyl group of 3-bromo-4-fluoro-5-nitrotoluene to an aldehyde, as discussed in section 2.3.3, to yield the target molecule, this compound.

An alternative starting material could be 3-fluoro-4-nitrotoluene. guidechem.com Bromination of this intermediate would then be the key step to introduce the bromine atom at the desired position, followed by oxidation of the methyl group. The synthesis of a precursor, 3-bromo-4-fluoro-nitrobenzene, has been described starting from p-fluoro-nitrobenzene using bromine and silver sulfate in sulfuric acid. prepchem.com This highlights the feasibility of introducing these substituents in a controlled manner.

The following table outlines a potential multi-step synthesis pathway:

| Starting Material | Step 1 | Intermediate 1 | Step 2 | Intermediate 2 | Step 3 | Final Product |

| 4-Fluorotoluene | Bromination (Br₂/Fe/I₂) | 3-Bromo-4-fluorotoluene | Nitration (HNO₃/H₂SO₄) | 3-Bromo-4-fluoro-5-nitrotoluene | Oxidation | This compound |

Emerging and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for the synthesis of complex organic molecules. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Catalytic Synthesis Methods

Catalytic methods are at the forefront of green chemistry as they can replace stoichiometric reagents, leading to higher atom economy and reduced waste.

Phase-Transfer Catalysis (PTC): PTC has been effectively used for the oxidation of substituted benzyl (B1604629) alcohols and benzaldehydes. chemijournal.comdoaj.orgresearchgate.net In the synthesis of this compound, if the final step is the oxidation of the corresponding benzyl alcohol, PTC could be employed using an oxidant like hypochlorite or dichromate with a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) in a biphasic system. chemijournal.com This technique allows the reaction to proceed under mild conditions with high selectivity and yield.

Metal-Catalyzed Reactions: The use of metal catalysts is prevalent in various steps of the synthesis. As mentioned earlier, zinc bromide has been used as a catalyst for the bromination of 4-fluorobenzaldehyde, offering an alternative to the use of large amounts of aluminum chloride which generates significant waste. google.com Furthermore, metal-based catalysts, including metalloporphyrins and Co/Mn systems, are effective for the aerobic oxidation of methyl-substituted precursors, providing a green alternative to traditional heavy-metal oxidants. researchgate.netrsc.orgnih.gov

The table below summarizes some catalytic approaches applicable to the synthesis:

| Reaction Step | Catalytic Method | Catalyst Example | Advantages |

| Bromination of precursor | Lewis Acid Catalysis | Zinc Bromide | Reduced waste compared to AlCl₃ |

| Oxidation of precursor | Phase-Transfer Catalysis | Quaternary Ammonium Salt | Mild conditions, high selectivity |

| Oxidation of precursor | Aerobic Oxidation | Co/Mn/Br system | Use of O₂ as oxidant, high efficiency |

Ultrasonic-Assisted Bromination

Sonochemistry, the application of ultrasound to chemical reactions, can lead to significant rate enhancements, higher yields, and milder reaction conditions. A patented method describes the ultrasonic-assisted synthesis of 3-bromo-4-fluorobenzaldehyde. google.com In this process, 4-fluorobenzaldehyde is dissolved in dichloromethane (B109758), and an aqueous solution of sodium bromide and hydrochloric acid is added. The mixture is then subjected to ultrasonic waves while an aqueous solution of sodium hypochlorite is added dropwise. The use of ultrasound facilitates the reaction, which proceeds without the need for a traditional catalyst and avoids the use of hazardous elemental bromine or chlorine. google.com This approach could be adapted for the bromination step in the multi-step synthesis of this compound. The application of ultrasound has been shown to be a powerful tool in various organic syntheses, including the preparation of heterocyclic compounds. juniperpublishers.com

Solvent-Free and Environmentally Benign Protocols

Developing solvent-free reaction conditions is a key goal of green chemistry, as solvents often account for the majority of waste in a chemical process.

Solvent-Free Bromination: Research has demonstrated the feasibility of solvent-free brominations. One approach involves the use of mechanical milling with sodium bromide and Oxone® to brominate various organic compounds, including phenols and dicarbonyl compounds. rsc.org Another method utilizes cetyltrimethylammonium tribromide as a brominating agent under solvent-free conditions, either in a hot air oven or under microwave irradiation. scispace.com These methods offer a significant reduction in waste and can lead to simpler product isolation. A study on the solvent-free synthesis of molecular bromine and its in-situ application for the bromination of aromatic compounds also presents a promising green alternative. researchgate.net

Sustainable Bromination Protocols: A continuous-flow protocol for bromination has been developed where hazardous molecular bromine is generated in-situ from the reaction of an oxidant like sodium hypochlorite with hydrobromic acid. nih.gov This method avoids the storage and handling of bulk bromine and allows for precise control over reaction conditions, enhancing safety and sustainability.

Green Solvents and Media: When a solvent is necessary, the use of environmentally benign options is preferred. Water is an ideal green solvent, and some ultrasonic-assisted reactions can be performed in an aqueous medium. orientjchem.org Deep eutectic solvents (DES) are another class of green media that have been used in conjunction with ultrasound for the efficient nitration of aromatic compounds, offering a recyclable and eco-friendly reaction environment. nih.gov

The following table highlights some green and solvent-free approaches:

| Green Approach | Specific Method | Reagents/Conditions | Environmental Benefit |

| Solvent-Free Bromination | Mechanical Milling | NaBr / Oxone® | Avoids organic solvents |

| Solvent-Free Bromination | Microwave Irradiation | Cetyltrimethylammonium tribromide | Reduced reaction time, no solvent |

| In-situ Bromine Generation | Continuous Flow | NaOCl / HBr | Enhanced safety, avoids bulk Br₂ |

| Green Solvents | Ultrasonic-Assisted Nitration | Deep Eutectic Solvent | Recyclable and eco-friendly media |

Flow Chemistry Applications

Currently, there is a notable absence of specific, published research detailing the application of flow chemistry to the synthesis of this compound. This emerging technology, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant potential for improving the synthesis of complex aromatic compounds. The advantages of flow chemistry, such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles for hazardous reactions like nitration and bromination, suggest that its application could be highly beneficial for the production of this compound. Future research in this area would be invaluable for developing more efficient and scalable manufacturing processes.

Optimization of Reaction Conditions and Yield Enhancement Strategies

A crucial step in the synthesis of related halo-nitroaromatics is the careful selection of reagents and catalysts. For instance, in the bromination of 4-fluorobenzaldehyde to produce 3-bromo-4-fluorobenzaldehyde, the choice of brominating agent and catalyst system is paramount. The use of oleum, iodine, and zinc bromide has been reported to achieve yields greater than 90%. google.com The optimization of this step would involve a systematic evaluation of the molar ratios of these reagents and the reaction temperature to minimize side-product formation.

Another key reaction type is nucleophilic aromatic substitution to introduce the fluorine atom. In the synthesis of various fluoro-nitro-benzaldehydes, the reaction of a chloro-nitro-benzaldehyde with an alkali metal fluoride, such as potassium fluoride, in a polar aprotic solvent is a common strategy. google.com The efficiency of this halogen exchange (Halex) reaction is highly dependent on the solvent, temperature, and the presence of any phase-transfer catalysts.

The table below illustrates the impact of varying reaction conditions on the yield of analogous fluoro-nitro-benzaldehydes, providing a model for the potential optimization of this compound synthesis.

| Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-chloro-3-nitrobenzaldehyde | Potassium Fluoride | Sulpholane | 180 | 1 | 92.5 |

| 2-chloro-5-nitrobenzaldehyde | Potassium Fluoride | Dimethylformamide | 100 | 12 | 91 |

| 5-chloro-2-nitrobenzaldehyde | Potassium Fluoride | Dimethylacetamide | 150 | 3 | 60.7 |

This data underscores the importance of solvent choice and temperature control in maximizing the yield of the desired product. For the synthesis of this compound, a similar systematic approach to optimizing the reaction conditions for each synthetic step would be essential for achieving high yields and purity.

Furthermore, purification methods play a significant role in the final yield of the pure compound. Techniques such as recrystallization and column chromatography are often employed to remove impurities and isolate the target molecule. The choice of solvent for recrystallization is critical and must be determined empirically to ensure high recovery of the purified product.

Advanced Chemical Reactivity and Transformation Mechanisms of 3 Bromo 4 Fluoro 5 Nitrobenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) in 3-Bromo-4-fluoro-5-nitrobenzaldehyde is a primary site of chemical reactivity. The presence of the electronegative nitro, bromo, and fluoro substituents on the aromatic ring significantly influences the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. These electron-withdrawing groups pull electron density away from the aldehyde, enhancing its reactivity compared to unsubstituted benzaldehyde (B42025). researchgate.netstackexchange.comstudypug.com

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde is the key to its reactivity, with the carbon atom bearing a partial positive charge. This makes it an electrophilic center that readily undergoes addition reactions with a wide range of nucleophiles. The strong electron-withdrawing nature of the nitro and halogen substituents on the aromatic ring further increases the partial positive charge on the carbonyl carbon, thereby activating it for nucleophilic attack. researchgate.netlibretexts.org

Common nucleophilic addition reactions for aromatic aldehydes include the formation of cyanohydrins with cyanide ions, the creation of hemiacetals and acetals with alcohols, and reactions with organometallic reagents like Grignard reagents to yield secondary alcohols. While specific studies on this compound are not abundant, its reactivity in these transformations is expected to be pronounced due to the electronic effects of the ring substituents.

Oxidation Reactions and Derived Carboxylic Acids

Aldehydes are readily oxidized to their corresponding carboxylic acids, and this compound is no exception. This transformation can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of aromatic aldehydes include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like Tollens' reagent (a silver-ammonia complex). libretexts.org The oxidation of benzaldehydes bearing electron-withdrawing groups to their corresponding carboxylic acids can proceed in excellent yields under mild conditions. researchgate.net

The resulting 3-Bromo-4-fluoro-5-nitrobenzoic acid is a valuable synthetic intermediate, with the carboxylic acid group providing a handle for further functionalization, such as esterification or conversion to an acid chloride.

Table 1: Illustrative Oxidation Reactions of Aromatic Aldehydes

| Starting Aldehyde | Oxidizing Agent | Product | Reference |

| Benzaldehyde | Jones Reagent (CrO3/H2SO4) | Benzoic Acid | libretexts.org |

| 4-Nitrobenzaldehyde | Basic Hydrogen Peroxide | 4-Nitrobenzoic Acid | researchgate.net |

| Hexanal | Tollens' Reagent | Hexanoic Acid | libretexts.org |

Reduction Reactions and Derived Alcohols/Amines

The aldehyde and nitro groups of this compound can both be targeted for reduction. The selective reduction of one group in the presence of the other is a key challenge and depends heavily on the choice of reducing agent and reaction conditions.

The aldehyde group can be selectively reduced to a primary alcohol, (3-Bromo-4-fluoro-5-nitrophenyl)methanol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the aldehyde and the nitro group.

The reduction of the nitro group to an amine (yielding 3-Amino-5-bromo-6-fluorobenzaldehyde) can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. acs.orgnih.gov Chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or iron (Fe) in acetic acid are also effective for this transformation. The chemoselective hydrogenation of a nitro group in the presence of an aldehyde can be challenging, but specific catalytic systems have been developed for such purposes. acs.orgresearchgate.net

Table 2: Examples of Selective Reduction in Substituted Nitroaromatics

| Substrate | Reagent/Catalyst | Major Product | Reference |

| 4-Nitrobenzaldehyde | Au Nanorods, H2 | 4-Nitrobenzyl alcohol | acs.org |

| Nitrobenzene | NaBH4/Ni(OAc)2·4H2O | Aniline (B41778) | orientjchem.org |

| 2-Nitrobenzoic acid | NaBH4/Ni(OAc)2·4H2O | 2-Aminobenzoic acid | orientjchem.org |

Condensation Reactions, including Schiff Base Formation

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.govpeerj.com The formation of stable Schiff bases is particularly favored with aromatic aldehydes. researchgate.net

The resulting Schiff bases, containing the C=N double bond, are important intermediates in organic synthesis and can be further reduced to secondary amines. The specific structure of the primary amine used in the condensation reaction allows for the introduction of a wide variety of substituents into the final molecule.

Reactivity of the Aromatic Ring and Substituents

The aromatic ring of this compound is electron-deficient due to the strong electron-withdrawing effects of the nitro, bromo, and fluoro substituents. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution but highly activated for nucleophilic aromatic substitution.

Halogen Reactivity (Bromine and Fluorine)

The presence of the strongly deactivating nitro group, positioned ortho and para to the halogen atoms, makes the carbon atoms to which the bromine and fluorine are attached highly electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov In this mechanism, a nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the halide is expelled. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

The bromine atom at the C3 position of this compound is the primary site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The general mechanism for these transformations involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the catalyst. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net For this compound, a Suzuki reaction would introduce a new aryl or vinyl substituent at the C3 position. The reaction is valued for its mild conditions and tolerance of various functional groups, including the aldehyde and nitro groups present on the substrate.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This provides a direct method for vinylation at the C3 position of the benzaldehyde ring.

Stille Coupling: In a Stille reaction, the coupling partner is an organotin compound. This method is also effective for creating new C-C bonds at the site of the bromine atom.

The choice of catalyst, ligands, base, and solvent is crucial for optimizing these reactions and ensuring high yields and selectivity.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst | Key Features |

| Suzuki-Miyaura | Boronic acids/esters | Pd(PPh₃)₄, PdCl₂(dppf) | Mild conditions, high functional group tolerance. |

| Heck | Alkenes | Pd(OAc)₂, PdCl₂ | Forms substituted alkenes, excellent stereoselectivity. organic-chemistry.org |

| Stille | Organostannanes | Pd(PPh₃)₄ | Tolerates a wide range of functional groups. |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions

The aromatic ring of this compound is significantly electron-deficient due to the strong electron-withdrawing effects of the nitro group and the aldehyde group. This electronic feature makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr). Both the fluorine and bromine atoms can act as leaving groups.

Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than bromide because of its higher electronegativity, which helps to stabilize the intermediate Meisenheimer complex. Therefore, nucleophilic attack is often favored at the fluorine-bearing C4 position over the bromine-bearing C3 position. researchgate.net The high reactivity and the differential mobility of the bromo and nitro groups in related compounds offer significant opportunities for sequential and selective substitutions. researchgate.net The reaction of 4-bromo-5-nitrophthalonitrile with various nucleophiles, for instance, shows that the bromine atom is substituted first. researchgate.net However, the relative positions of the activating groups (nitro and aldehyde) ortho and para to the halogens in this compound strongly activate both positions for SNAr. The precise selectivity would depend on the specific nucleophile and reaction conditions.

Common nucleophiles used in these reactions include alkoxides, amines, and thiolates, allowing for the introduction of a wide variety of substituents.

Nitro Group Reactivity and Transformations

Reduction of Nitro to Amino Groups

The reduction of the nitro group to an amino group is a fundamental transformation in the derivatization of this compound. This conversion dramatically alters the electronic properties of the aromatic ring, transforming the electron-withdrawing nitro group into an electron-donating amino group. A vast array of methods exists for this reduction, offering high chemoselectivity. organic-chemistry.org

Commonly used methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for this reduction.

Transfer Hydrogenation: Using hydrogen donors like hydrazine (B178648) (N₂H₄) or formic acid in the presence of a catalyst. unimi.it

Other Reducing Agents: Sodium borohydride (NaBH₄) in the presence of a catalyst, or sodium dithionite (B78146) (Na₂S₂O₄) can also be employed. unimi.it

The resulting 3-amino-5-bromo-4-fluorobenzaldehyde is a valuable intermediate, as the newly formed amino group can undergo a variety of subsequent reactions, such as diazotization or acylation.

Influence of Nitro Group on Aromatic Reactivity

The nitro group exerts a profound influence on the reactivity of the aromatic ring. As a powerful electron-withdrawing group through both resonance and inductive effects, it significantly deactivates the ring towards electrophilic aromatic substitution. nih.gov Any electrophilic attack would be directed to the meta positions relative to the nitro group (C2 and C6), which are the least deactivated.

Conversely, and more importantly for this molecule, the nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr). nih.gov By withdrawing electron density, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, lowering the activation energy for the reaction. Its ortho (C4-F) and para (C6-H) positions are particularly activated. This activating effect is crucial for the SNAr reactions discussed in section 3.2.1.2.

Derivatization Strategies for Complex Molecule Synthesis

The orthogonal reactivity of the functional groups on this compound allows for sophisticated derivatization strategies. organic-chemistry.org By carefully selecting reagents and reaction sequences, each reactive site can be addressed selectively to build complex molecular architectures.

Illustrative Synthetic Strategies:

Sequential SNAr and Cross-Coupling: A nucleophile can first displace the fluorine atom via an SNAr reaction. The resulting product can then undergo a palladium-catalyzed Suzuki or Heck reaction at the bromine position to introduce a second point of diversity.

Nitro Reduction followed by Further Functionalization: The nitro group can be reduced to an amine early in the synthesis. This amine can then be used as a handle for further reactions (e.g., formation of amides, sulfonamides, or diazonium salts) before or after modifying the halogenated positions.

Aldehyde Chemistry: The aldehyde group can be protected, for example as an acetal, to prevent it from interfering with other reactions. google.com Alternatively, it can be used in reactions such as Wittig olefination, reductive amination, or oxidation to a carboxylic acid at various stages of the synthesis.

These strategies highlight the molecule's utility as a versatile scaffold for constructing libraries of complex, highly substituted aromatic compounds.

Table 2: Reactivity of Functional Groups on this compound

| Functional Group | Position | Type of Reaction | Synthetic Utility |

| Aldehyde (-CHO) | C1 | Nucleophilic Addition, Oxidation, Reduction | Introduction of C-chains, conversion to other functional groups. |

| Bromine (-Br) | C3 | Pd-catalyzed Cross-Coupling | C-C and C-heteroatom bond formation. nih.gov |

| Fluorine (-F) | C4 | Nucleophilic Aromatic Substitution (SNAr) | Introduction of O, N, S-based nucleophiles. researchgate.net |

| Nitro (-NO₂) | C5 | Reduction | Conversion to an amine, modulating ring electronics. organic-chemistry.org |

Mechanistic Investigations of Key Transformations Involving this compound

The transformations of this compound are governed by well-established reaction mechanisms.

Palladium-Catalyzed Cross-Coupling: The catalytic cycle for reactions like the Suzuki coupling is generally accepted to proceed through three steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov

Nucleophilic Aromatic Substitution (SNAr): This is typically a two-step addition-elimination mechanism.

Addition: The nucleophile attacks the electron-deficient carbon atom bearing a halogen (e.g., C4-F), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitro and aldehyde groups are crucial for stabilizing this intermediate.

Elimination: The leaving group (fluoride or bromide) is expelled, and the aromaticity of the ring is restored.

Nitro Group Reduction: The reduction of a nitro group to an amine is a multi-electron process that proceeds through several intermediates. The Haber mechanism proposes two potential pathways: a direct route where the nitro group is reduced to nitroso, then to hydroxylamine (B1172632), and finally to the amine; and a condensation route involving the reaction between the nitroso and hydroxylamine intermediates. unimi.it

Understanding these mechanisms is critical for predicting reactivity, controlling selectivity, and optimizing conditions for the synthesis of desired derivatives.

Sophisticated Analytical and Spectroscopic Characterization Methodologies for 3 Bromo 4 Fluoro 5 Nitrobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-bromo-4-fluoro-5-nitrobenzaldehyde, the ¹H NMR spectrum is expected to be relatively simple, showing distinct signals for the aldehydic proton and the two aromatic protons.

Aldehydic Proton: A singlet is anticipated in the downfield region, typically between 9.8 and 10.5 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group. For similar benzaldehydes, this peak is often observed around 9.99 ppm. chemicalbook.com

Aromatic Protons: The two protons on the benzene (B151609) ring (at C2 and C6) are in different chemical environments and are expected to appear as distinct signals. The proton at C6 is adjacent to the bromine atom, while the proton at C2 is flanked by the aldehyde and nitro groups. These substituents influence the electron density around the protons, causing shifts in their resonance frequencies. They would likely appear as doublets due to coupling with each other, with typical coupling constants for ortho-protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) |

| Aromatic H-2 | 7.5 - 8.5 | Doublet (d) |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. A decoupled ¹³C NMR spectrum for this compound would show seven distinct signals, corresponding to each unique carbon atom in the molecule.

Aldehydic Carbon: The carbonyl carbon of the aldehyde group is highly deshielded and is expected to resonate at the lowest field, typically in the range of 185-195 ppm. chemicalbook.com

Aromatic Carbons: The six aromatic carbons will have chemical shifts between approximately 110 and 165 ppm. The carbon atom directly bonded to the fluorine atom (C4) will exhibit a large one-bond coupling constant (¹JCF), resulting in a distinct splitting pattern. The chemical shifts of the other carbons are influenced by the electronegativity and resonance effects of the bromo, fluoro, and nitro substituents. For instance, carbons attached to electron-withdrawing groups like bromine and the nitro group will be deshielded. chemicalbook.comspectrabase.com

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 185 - 195 |

| C-F | 155 - 165 (with large ¹JCF coupling) |

| C-NO₂ | 145 - 155 |

| C-Br | 115 - 125 |

| C-CHO | 130 - 140 |

| Aromatic C-H | 120 - 135 |

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique. alfa-chemistry.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. nih.gov For an aryl fluoride (B91410), the chemical shift is influenced by the nature and position of other substituents on the aromatic ring. In this compound, the presence of the ortho-bromo and meta-nitro groups would influence the fluorine resonance, which is typically observed in the range of -100 to -130 ppm for similar compounds relative to CFCl₃. alfa-chemistry.comspectrabase.com The signal would likely appear as a doublet due to coupling with the adjacent aromatic proton.

For complex molecules or to provide definitive structural proof, multi-dimensional NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a cross-peak connecting the two aromatic protons, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. An HSQC spectrum would definitively link the signals of the aromatic protons in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum. unimi.it

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is crucial for assigning quaternary (non-protonated) carbons. unimi.it For example, correlations would be expected from the aldehydic proton to the C1 and C2 carbons of the aromatic ring, and from the aromatic protons to neighboring quaternary carbons, allowing for the complete and unambiguous assignment of the entire carbon skeleton.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound and is excellent for identifying the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde is expected around 1700-1720 cm⁻¹. The C-H stretch of the aldehyde group typically appears as two weak bands around 2720 and 2820 cm⁻¹. Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group are anticipated near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Aromatic C=C ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. researchgate.net The C-F and C-Br stretching vibrations would be found in the fingerprint region, typically below 1200 cm⁻¹. nist.govspectrabase.com

Raman Spectrometry: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations and symmetric nitro group stretches often produce strong signals in the Raman spectrum. researchgate.net It is particularly useful for analyzing symmetric bonds that are weak or absent in the IR spectrum.

Table 3: Key Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C-H | Stretch | ~2820 and ~2720 |

| Aldehyde C=O | Stretch | ~1700 - 1720 |

| Aromatic C=C | Ring Stretch | ~1450 - 1600 |

| Nitro N=O | Asymmetric Stretch | ~1520 - 1560 |

| Nitro N=O | Symmetric Stretch | ~1340 - 1380 |

| C-F | Stretch | ~1100 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and formula of a compound. In MS, a molecule is ionized, and the mass-to-charge (m/z) ratio of the resulting ion and its fragments is measured.

For this compound (C₇H₃BrFNO₃), the molecular ion peak (M⁺) would provide the exact molecular weight. A key diagnostic feature would be the isotopic pattern caused by the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. miamioh.edu Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and another two mass units higher for the molecule containing ⁸¹Br (M+2)⁺. nih.govnih.gov

High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high precision, allowing for the calculation of the exact elemental composition. uni.lu Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely include the loss of neutral fragments such as the formyl radical (•CHO), nitrogen dioxide (•NO₂), a bromine atom (•Br), or carbon monoxide (CO). miamioh.edunih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Fluorobenzaldehyde |

| 3-Bromobenzaldehyde |

| 4-fluoro-3-nitrobenzaldehyde |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 Da). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound (C₇H₃BrFNO₃), the theoretical exact mass can be calculated with high precision. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would aim to detect the molecular ion peak ([M]⁺ or [M+H]⁺) and match its experimentally measured mass to the theoretical value. This confirmation is critical for verifying the identity of a newly synthesized batch of the compound.

| Parameter | Value for C₇H₃BrFNO₃ |

| Molecular Formula | C₇H₃BrFNO₃ |

| Theoretical Monoisotopic Mass | 246.92798 Da |

| Typical HRMS Technique | ESI-TOF (Electrospray Ionization - Time of Flight) |

| Expected Ion | [M+H]⁺ or [M-H]⁻ |

| Expected m/z ([M+H]⁺) | 247.93576 |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by analyzing the fragmentation patterns of a selected precursor ion. In an MS/MS experiment involving this compound, the molecular ion (e.g., m/z 247.93) would be isolated in the first stage of the mass spectrometer. This isolated ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions (product ions).

The resulting fragmentation pattern serves as a molecular fingerprint. The observed losses of functional groups—such as the nitro group (-NO₂), the aldehyde group (-CHO), or bromine (-Br)—and the masses of the resulting fragments help to piece together the molecule's connectivity. This technique is crucial for distinguishing between isomers and for confirming the specific arrangement of the bromo, fluoro, and nitro substituents on the benzaldehyde (B42025) ring.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. bath.ac.uk For this compound, this technique can provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves growing a single, high-quality crystal of the compound. This crystal is then irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. bath.ac.uk From this map, the exact position of each atom (including hydrogen) can be determined. For substituted diphenyl compounds, this method reveals critical features such as the planarity or twisting of the rings relative to each other. bath.ac.uk The refinement of the structure using computational methods results in an agreement factor that indicates the quality of the final structural solution. bath.ac.uk

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile compounds like this compound. The method separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.

For substituted benzaldehydes, a reverse-phase (RP) HPLC method is common. sielc.com A C18 column is often used as the stationary phase, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comgoogle.com Detection is usually performed with an ultraviolet (UV) detector, as the aromatic ring and nitro group are strong chromophores. By comparing the retention time of the main peak to that of a known standard, the compound's identity can be confirmed. The area of the peak is proportional to its concentration, allowing for quantitative purity assessment, often expressed as a percentage of the total peak area.

| Parameter | Typical HPLC Conditions |

| Stationary Phase | C18 bonded silica (B1680970) gel google.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture sielc.comgoogle.com |

| Detector | UV-Vis (e.g., at 240 nm or 254 nm) google.com |

| Flow Rate | ~1.0 mL/min google.com |

| Purpose | Purity assessment, separation of isomers google.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound, which has a moderate boiling point, GC can be an effective method for purity analysis and isomer separation. rsc.org In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase). Compounds are separated based on their boiling points and their interactions with the stationary phase lining the column.

A sensitive GC method using a micro-electron capture detector (μ-ECD) can be particularly effective for halogenated compounds. researchgate.net The use of specialized columns, such as those with chiral stationary phases, allows for the high-resolution separation of even closely related regioisomers. researchgate.net New approaches like low thermal mass GC (LTM GC) enable ultrafast temperature programming, leading to rapid and highly efficient separations. rsc.org

| Parameter | Typical GC Conditions |

| Column | Capillary column (e.g., DB-624) rsc.org |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | Sufficiently high to ensure complete vaporization |

| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) researchgate.net |

| Purpose | Isomer separation, purity analysis for volatile impurities rsc.org |

Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively to monitor the progress of organic syntheses. umich.edu In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product over time. umich.edu

A small spot of the reaction mixture is applied to a TLC plate (a sheet of glass or plastic coated with an adsorbent like silica gel). The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). umich.edu As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the adsorbent. umich.edu By comparing the spots from the reaction mixture to spots of the starting material and a pure product standard, a chemist can quickly determine if the reaction is complete. The spots can be visualized under UV light or by staining with a chemical agent like iodine. umich.edu

Strategic Applications of 3 Bromo 4 Fluoro 5 Nitrobenzaldehyde As a Versatile Chemical Intermediate

Role in the Synthesis of Advanced Organic Molecules

The strategic positioning of orthogonal functional groups on the benzene (B151609) ring of 3-bromo-4-fluoro-5-nitrobenzaldehyde allows for its elaboration into a variety of complex molecular architectures.

Precursor to Heterocyclic Compounds

While the aldehyde group and the reactive halogen substituents suggest a high potential for this compound to serve as a precursor for various heterocyclic systems, a comprehensive review of the current scientific literature does not yield specific examples of its direct application in the synthesis of heterocycles such as quinazolines or benzimidazoles. However, the analogous transformation of other substituted benzaldehydes is a well-established strategy for constructing such ring systems. For instance, the condensation of ortho-aminobenzylamines with aldehydes is a common route to quinazolines. Similarly, the reaction of ortho-phenylenediamines with aldehydes is a foundational method for synthesizing benzimidazoles. The presence of the nitro group in this compound offers a synthetic handle that, upon reduction to an amine, could facilitate intramolecular cyclization reactions to form a range of fused heterocyclic scaffolds.

Building Block for Polyaromatic Systems

The application of this compound as a direct building block for the synthesis of extended polyaromatic systems has not been extensively detailed in available research. The bromine atom on the aromatic ring is theoretically well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which are powerful methods for constructing biaryl and other polyaromatic structures. This would involve coupling the benzaldehyde (B42025) with various boronic acids or their derivatives. However, specific examples demonstrating this application for this compound are not prominent in the current body of scientific literature.

Utility in the Development of Agrochemical Precursors

The development of novel agrochemicals often relies on the use of highly functionalized intermediates to create active ingredients with desired properties. While the related compound, 3-bromo-4-fluorobenzaldehyde (B1265969), is a known intermediate in the synthesis of insecticides such as flumethrin (B136387) and flucloxacillin, the direct role of this compound in the synthesis of agrochemical precursors is not well-documented in the public domain. google.com The structural motifs present in this molecule are, however, relevant to agrochemistry. For example, nitroaromatic compounds have been utilized in the development of herbicides, and the presence of fluorine can enhance the biological activity and metabolic stability of pesticides.

Application in the Construction of Pharmaceutical Intermediates and Lead Compounds

The most significant and well-documented application of this compound is in the field of medicinal chemistry, particularly in the synthesis of pharmaceutical intermediates and lead compounds for drug discovery. rsc.org

Role in Active Pharmaceutical Ingredient (API) Scaffold Construction

This compound serves as a key starting material for the construction of complex, tetra-orthogonally-substituted aromatic scaffolds, which are central to the development of novel therapeutic agents. A notable application is in the synthesis of epidermal growth factor receptor (EGFR) kinase inhibitors, which are a critical class of anti-cancer drugs. rsc.org The synthesis of these inhibitors often begins with the regioselective nitration of a corresponding bromo-fluorobenzaldehyde to introduce the nitro group, yielding the this compound core. rsc.org This tetra-substituted aromatic ring then serves as a versatile platform for further chemical modifications to build the final API.

Table 1: Key Reactions in the Elaboration of this compound for API Scaffolds

| Reaction Type | Reagents and Conditions | Purpose in API Synthesis |

|---|---|---|

| Nitration | H₂SO₄/HNO₃ at 0 °C | Introduction of the nitro group to create the tetra-substituted scaffold. rsc.org |

| Palladium-catalyzed coupling | Varies (e.g., Suzuki, Sonogashira) | Elaboration of the aromatic core by forming new carbon-carbon bonds. rsc.org |

| Reduction of nitro group | Varies (e.g., Fe/NH₄Cl, H₂/Pd-C) | Conversion of the nitro group to an amine, a key functional group for further derivatization. rsc.org |

Strategies for Functionalization towards Pharmacologically Relevant Motifs

The distinct reactivity of the functional groups on this compound allows for a stepwise and controlled functionalization to introduce pharmacologically relevant motifs. The aldehyde can be modified through reactions such as reductive amination to introduce side chains that can interact with biological targets. The bromine atom is a handle for introducing aryl or other groups via cross-coupling reactions, which can be crucial for binding to the active site of an enzyme. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form heterocyclic rings. This strategic functionalization allows for the synthesis of a library of compounds with diverse substitutions, which can be screened for biological activity. For example, in the synthesis of EGFR inhibitors related to Gefitinib, these reactions are employed to build the characteristic quinazoline (B50416) core and the associated side chains that are essential for inhibitory activity. rsc.org

Potential in Materials Science and Polymer Chemistry

While direct applications of this compound in materials science and polymer chemistry are not extensively documented in publicly available literature, its molecular structure suggests several potential areas of utility. The compound's unique combination of reactive functional groups—an aldehyde, a bromo group, a fluoro group, and a nitro group—on an aromatic ring makes it an intriguing building block for the synthesis of novel polymers and functional materials.

Nitroaromatic compounds are known to be used in the synthesis of dyes and pigments. The specific substitutions on this compound could be leveraged to create new chromophores with tailored electronic and optical properties. Furthermore, the aldehyde group offers a reactive site for incorporation into polymer backbones or as a pendant group. For instance, it can undergo condensation reactions with amines or active methylene (B1212753) compounds to form Schiff bases or Knoevenagel adducts, which can then be polymerized.

The presence of halogen atoms (bromine and fluorine) opens up possibilities for cross-coupling reactions, a powerful tool in polymer synthesis. These reactions could be used to create conjugated polymers with interesting electronic and photophysical properties, potentially finding applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Moreover, polymers containing nitro groups can exhibit enhanced thermal stability and specific interactions, which can be beneficial in the design of high-performance polymers and specialty materials. The selective reduction of the nitro group to an amine would provide a route to functionalize polymers and materials, enabling further chemical modifications or influencing material properties such as solubility and adhesion.

Contributions to Fine Chemical Synthesis

The trifunctionalized aromatic ring of this compound makes it a highly valuable and versatile intermediate in fine chemical synthesis. Its utility lies in the ability to selectively transform its various reactive sites—the aldehyde, the carbon-bromine bond, the carbon-fluorine bond, and the nitro group—to introduce specific functionalities into more complex molecules. This strategic functionalization is particularly important in the synthesis of pharmaceuticals and agrochemicals.

The aldehyde group serves as a key reactive handle for a multitude of chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted to an amine via reductive amination. Furthermore, it can participate in various carbon-carbon bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, providing pathways to elaborate molecular skeletons.

The bromine and fluorine atoms on the aromatic ring offer opportunities for regioselective cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in modern organic synthesis for the construction of biaryl linkages and the introduction of various substituents. The differential reactivity of the C-Br and C-F bonds can allow for sequential and controlled functionalization of the aromatic core.

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution reactions. It can also be selectively reduced to an amino group, which is a common functional group in many biologically active molecules. This transformation provides a key step in the synthesis of various aniline (B41778) derivatives, which are precursors to a wide range of pharmaceuticals.

The strategic combination of these functional groups in a single molecule allows for multi-step synthetic sequences where each group can be addressed in a controlled manner, leading to the efficient construction of complex target molecules.

| Functional Group | Potential Transformations | Application in Synthesis |

| Aldehyde (-CHO) | Oxidation, Reduction, Reductive Amination, Wittig, Aldol | Elaboration of carbon skeleton, introduction of oxygen and nitrogen functionalities |

| Bromo (-Br) | Suzuki, Stille, Buchwald-Hartwig cross-coupling | Formation of C-C and C-N bonds, introduction of aryl and other substituents |

| Fluoro (-F) | Nucleophilic Aromatic Substitution (under harsh conditions) | Introduction of other nucleophiles, though less reactive than C-Br |

| Nitro (-NO2) | Reduction to Amine (-NH2), Nucleophilic Aromatic Substitution | Introduction of amino groups, activation of the ring for substitution |

Use in Radiopharmaceutical Precursor Synthesis

A significant potential application of this compound lies in the synthesis of precursors for radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging. The molecular structure of this compound is well-suited for the introduction of the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]), which is the most commonly used radioisotope in clinical PET.

The key to its utility in this field is the presence of the nitro group on the aromatic ring. The nitro group is a well-established leaving group for nucleophilic aromatic substitution (SNAr) reactions. In the context of radiopharmaceutical synthesis, this allows for the direct displacement of the nitro group with [¹⁸F]fluoride, a process known as [¹⁸F]fluorination. The electron-withdrawing nature of the adjacent aldehyde and halogen substituents further activates the aromatic ring towards this nucleophilic attack, facilitating the radiolabeling reaction. nih.govnih.govresearchgate.net

The synthesis of a PET tracer using this precursor would involve reacting this compound with cyclotron-produced [¹⁸F]fluoride under appropriate reaction conditions. This would yield the corresponding [¹⁸F]-labeled benzaldehyde derivative. This radiolabeled intermediate can then be used to synthesize more complex PET tracers by further chemical modifications of the aldehyde group or through coupling reactions at the bromine position.

The ability to incorporate ¹⁸F into an aromatic ring is highly desirable for the development of new PET probes for imaging a wide range of biological processes, including receptor binding, enzyme activity, and gene expression. The relatively long half-life of ¹⁸F (109.8 minutes) allows for multi-step radiosynthesis and imaging studies of longer duration. frontiersin.org The versatility of this compound as a precursor could, therefore, contribute to the development of novel diagnostic tools in oncology, neurology, and cardiology.

| Feature of Precursor | Relevance to Radiopharmaceutical Synthesis |

| Nitro Group (-NO2) | Excellent leaving group for nucleophilic [¹⁸F]fluorination. nih.govnih.govresearchgate.net |

| Activated Aromatic Ring | Electron-withdrawing groups facilitate the SNAr reaction with [¹⁸F]fluoride. |

| Aldehyde and Bromo Groups | Provide sites for further chemical modification to build the final PET tracer. |

| Fluorine-18 Isotope | Ideal positron-emitting radionuclide for PET imaging due to its favorable decay characteristics and half-life. frontiersin.org |

Computational and Theoretical Investigations on 3 Bromo 4 Fluoro 5 Nitrobenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are no specific studies found that apply quantum chemical calculations to determine the electronic structure and reactivity of 3-Bromo-4-fluoro-5-nitrobenzaldehyde.

Density Functional Theory (DFT) Studies

No dedicated Density Functional Theory (DFT) studies for this compound have been identified in the public domain. DFT is a powerful computational method used to investigate the electronic properties of molecules, and its application to this compound would provide valuable insights into its reactivity, stability, and potential applications.

Ab Initio Methods

Similarly, there is no available research that employs Ab Initio methods to study this compound. These highly accurate, first-principles calculations could offer a detailed understanding of its molecular orbitals and electronic transitions.

Molecular Modeling and Dynamics Simulations

Specific molecular modeling and dynamics simulations for this compound are absent from the scientific literature.

Conformational Analysis

A conformational analysis of this compound through computational methods has not been reported. Such a study would be crucial in determining the most stable three-dimensional arrangement of the molecule, which influences its physical and chemical properties.

Intermolecular Interactions

Research focusing on the intermolecular interactions of this compound is not available. Understanding these interactions is key to predicting its behavior in the solid state and in solution.

Prediction of Spectroscopic Properties through Computational Methods

There are no published computational predictions of the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound. Computational spectroscopy is a valuable tool for complementing experimental data and aiding in the structural elucidation of novel compounds.

Reaction Mechanism Elucidation via Computational Chemistry

The elucidation of reaction mechanisms for complex organic molecules like this compound is greatly enhanced by computational chemistry. Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to inspect the intricate details of a reaction pathway at the molecular level. These theoretical investigations provide insights into the energetics and geometries of reactants, transition states, and products, which are often difficult or impossible to determine experimentally.

A common application of computational chemistry in this context is to model the reaction of the aldehyde functional group. For instance, in a hypothetical reaction, such as the formation of a Schiff base through condensation with a primary amine, DFT calculations can be employed to map out the potential energy surface of the reaction. This would involve identifying the key intermediates and the transition states that connect them.

The process typically begins with the geometry optimization of the reactants, in this case, this compound and an amine. Following this, the transition state for the nucleophilic attack of the amine on the carbonyl carbon is located. This is a critical step, as the transition state structure and its associated energy barrier (activation energy) provide crucial information about the reaction kinetics. Subsequent steps, such as proton transfer and the dehydration to form the final Schiff base, would also be modeled, each with its own transition state.

A study on the reaction between benzaldehyde (B42025) and 4-amine-4H-1,2,4-triazole, investigated at the DFT (B3LYP)/6-31+G(d) computational level, serves as a good methodological parallel. nih.gov That research identified three distinct transition states corresponding to the initial nucleophilic attack, an internal rearrangement, and the final dehydration step. nih.gov A similar approach for this compound would provide a comprehensive mechanistic picture.

The following interactive data table illustrates the type of energetic data that could be obtained from such a computational study. The values presented are hypothetical and for illustrative purposes to demonstrate the insights gained from these theoretical calculations.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + Amine) | 0.0 |

| 2 | Transition State 1 (Nucleophilic Attack) | +15.2 |

| 3 | Intermediate (Hemiaminal) | -5.8 |

| 4 | Transition State 2 (Proton Transfer) | +8.1 |

| 5 | Intermediate (Zwitterion) | -2.3 |

| 6 | Transition State 3 (Dehydration) | +20.5 |

| 7 | Products (Schiff Base + Water) | -10.7 |

Note: The data in this table is hypothetical and serves to illustrate the output of a computational study on a reaction mechanism.

By analyzing the energy profile, chemists can determine the rate-determining step of the reaction, which corresponds to the highest energy barrier. In the illustrative data above, the dehydration step (Transition State 3) would be the rate-limiting step. Furthermore, the electronic and steric effects of the bromo, fluoro, and nitro substituents on the benzaldehyde ring could be quantitatively assessed by comparing the activation energies with those of unsubstituted benzaldehyde.

Quantitative Structure-Reactivity/Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at correlating the structural features of a molecule with its physicochemical properties or reactivity. These models are built on the principle that the properties of a chemical are a function of its molecular structure. For a substituted benzaldehyde like this compound, QSPR can be a valuable tool for predicting a wide range of properties without the need for experimental measurements.